Galactosylceramide

Membrane Biophysics Lipid Rafts Glycosphingolipid Function

Galactosylceramide (GalCer), the dominant monoglycosylceramide in mammalian brain myelin (up to 23% of myelin lipids), constitutes up to 12% of white matter dry weight and exhibits a brain GalCer-to-GlcCer ratio of ~97:3. Its depletion (40–69%) in demyelinating diseases makes it a direct, quantifiable biomarker for mature, stable myelin — unlike ceramide or sulfatide. Differentiated from its C4 epimer glucosylceramide (GlcCer) by a 1.0 V shift in DMS compensation voltage, authenticated GalCer standards are indispensable for LC-MS/MS sphingolipid analysis, HIV-1 gp120 binding assays (Ka = 1.6 × 10⁹ M⁻¹), and myelin-mimetic membrane models. Insist on stereochemically verified GalCer to ensure experimental reproducibility and valid therapeutic target evaluation.

Molecular Formula C43H83NO8
Molecular Weight 742.1 g/mol
CAS No. 85305-88-0
Cat. No. B1148508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosylceramide
CAS85305-88-0
SynonymsGalactosylceramide;  Ceramide beta-D-galactoside (contains both hydroxy and non-hydroxy fatty acid side chains)
Molecular FormulaC43H83NO8
Molecular Weight742.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C43H83NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(47)44-36(35-51-43-42(50)41(49)40(48)38(34-45)52-43)37(46)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,32,36-38,40-43,45-46,48-50H,3-29,31,33-35H2,1-2H3,(H,44,47)/b32-30+/t36-,37+,38+,40-,41-,42+,43+/m0/s1
InChIKeyDDOVBCWVTOHGCU-QMXMISKISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgPurity:98+%Physical solid

Galactosylceramide (CAS 85305-88-0): Baseline Overview and Procurement Context


Galactosylceramide (GalCer, CAS 85305-88-0), a neutral monoglycosylceramide (cerebroside) comprised of a β-D-galactose head group linked to a ceramide anchor, is the principal glycosphingolipid in mammalian brain tissue, constituting up to 12% of white matter dry weight and 23% of myelin lipids [1]. It is essential for myelin structure, stability, and oligodendrocyte differentiation, and it serves as the metabolic precursor for sulfatide and the minor gala-series gangliosides [1]. Its unique biological functions and tissue distribution starkly contrast with its epimer, glucosylceramide (GlcCer), which predominates in extra-neural tissues and skin [1].

Why Generic Glycosphingolipid Substitution Fails: The Critical Case for Galactosylceramide Specificity


Despite near-identical molecular weights and structures, glycosphingolipids like galactosylceramide (GalCer) and glucosylceramide (GlcCer)—differing only in the stereochemistry of a single hydroxyl group (C4 epimer)—exhibit profoundly divergent biophysical behaviors, tissue distributions, and functional roles that preclude generic substitution [1]. In brain, the GalCer-to-GlcCer ratio is approximately 97:3, whereas in small intestine it is reversed at 1:99 [1]. These differences arise from differential domain formation in membranes, distinct interactions with protein receptors, and unique metabolic fates [2]. Therefore, the specific identity of the glycolipid is not merely a nomenclature detail but a functional determinant critical for experimental reproducibility and therapeutic targeting [3].

Quantitative Differentiation Evidence for Galactosylceramide (CAS 85305-88-0) Against Closest Analogs


GalCer vs. GlcCer: Divergent Membrane Domain-Forming Properties Quantified by Cholesterol Association

In bilayer membranes composed of palmitoyl-sphingomyelin and cholesterol, the ability of glycosphingolipids to associate with cholesterol and form ordered domains differs markedly based on head group structure. Galactosylceramide (N-palmitoylated) and glucosylceramide (N-palmitoylated) display large differences in domain-forming properties, a striking finding given their structural similarity (differing only in the stereochemistry of the C4 hydroxyl group). Quantitative analysis using cholestatrienol quenching revealed that the tendency of these lipids to colocalize with cholesterol is distinct [1]. This differential partitioning has direct implications for membrane microdomain organization and signaling.

Membrane Biophysics Lipid Rafts Glycosphingolipid Function

GalCer vs. Sulfatide and GM1: Functional Neutrality in Dopamine Transporter Modulation

A head-to-head study in rat striatal synaptosomes directly compared the functional effects of anionic glycolipids (GM1 ganglioside, sulfatide) with their neutral counterparts (GM1 alcohol, galactosylceramide) on high-affinity dopamine uptake. GM1 at 1.2 and 12 µM decreased Vmax by 13% and 23%, respectively, and lowered Km by 21% and 33%. Sulfatide at 1.2 µM decreased Vmax by 19% and Km by 35%. In stark contrast, replacement with galactosylceramide (or GM1 alcohol) resulted in no modification of DA uptake, despite equivalent incorporation into synaptosomal membranes [1]. This establishes galactosylceramide as a functionally inert control in this specific transport modulation context.

Neuroscience Dopamine Transport Glycolipid Signaling

GalCer vs. GlcCer and LacCer: Superior HIV-1 gp120 Binding Affinity at Low Ligand Concentrations

Quantitative total internal reflection fluorescence (TIRF) spectroscopy was used to measure the equilibrium binding affinity of recombinant HIV-1 gp120 to three glycosphingolipids reconstituted in planar supported lipid bilayers. At rgp120 concentrations >25 nM, all three lipids (GalCer, GlcCer, LacCer) showed similar binding (Ka ~10^6 M^-1). However, at low, physiologically relevant concentrations (0.2–15 nM), a stark difference emerged: rgp120 did not bind significantly to LacCer or GlcCer, but exhibited high affinity for GalCer with a Ka of 1.6 × 10^9 M^-1 [1]. This 1,600-fold higher affinity for GalCer over its analogs at low concentrations highlights its unique role as a potential high-affinity co-receptor.

Virology HIV Pathogenesis Receptor-Ligand Kinetics

Analytical Differentiation: GalCer vs. GlcCer Resolution by Differential Ion Mobility Spectrometry (DMS)

The isobaric and epimeric nature of galactosylceramide (GalCer) and glucosylceramide (GlcCer) renders them indistinguishable by conventional liquid chromatography-mass spectrometry (LC-MS). Using SelexION® Differential Mobility Spectrometry (DMS) with 1-propanol as a chemical modifier, these cerebroside isomers were resolved based on their distinct compensation voltages (COV). Galctosylceramide (d18:1/18:0) exhibited a COV maximum at -2.7 V, while glucosylceramide (d18:1/18:0) exhibited a COV maximum at -1.7 V [1]. This 1.0 V difference in COV enables baseline resolution and accurate quantification without extensive chromatography.

Analytical Chemistry Lipidomics Mass Spectrometry

Myelin Pathology: Coordinated Depletion of GalCer and Sulfatide in Multiple System Atrophy

Quantitative lipidomic analysis of white matter from multiple system atrophy (MSA) patients revealed a severe and specific depletion of myelin-enriched lipids in affected brain regions. In MSA-affected white matter (under motor cortex), galactosylceramide levels were reduced by 40-69% compared to unaffected regions (under visual cortex) [1]. A similar magnitude of reduction (40-69%) was observed for sulfatide, the sulfated derivative of GalCer, while sphingomyelin also showed comparable depletion. This coordinate loss underscores the critical role of GalCer in maintaining myelin structural integrity and highlights its potential as a quantitative biomarker for myelin pathology.

Neurodegeneration Myelin Biology Lipid Biomarkers

Glycolipid Transfer Kinetics: Slow Transfer of GalCer by Sulfatide Activator Protein

The human sulfatide activator protein (SAP-B) functions as a glycolipid transfer protein in vitro. Its transfer rates are highly dependent on the carbohydrate chain length of the glycosphingolipid. Lipids with less than three hexoses—specifically galactosylceramide, sulfatide, and ganglioside GM3—are transferred at very slow rates. In contrast, complex lipids with longer carbohydrate chains, such as gangliosides GM2, GM1, and GD1a, are transferred much faster [1]. This kinetic distinction is a direct consequence of the molecular recognition requirements of SAP-B, which preferentially interacts with lipids possessing extended carbohydrate head groups and long acyl chains.

Lipid Transfer Proteins Sphingolipid Metabolism Lysosomal Storage Disorders

High-Impact Research and Industrial Application Scenarios for Galactosylceramide (CAS 85305-88-0)


Neuroscience & Myelin Biology: Quantitative Studies of Myelin Integrity and Disease

In neurodegenerative disease research, such as multiple system atrophy (MSA) and multiple sclerosis, galactosylceramide serves as a direct, quantifiable marker of myelin content and turnover. Its specific depletion (40-69%) in affected white matter [1] makes it essential for longitudinal studies of myelin stability and for evaluating therapeutic interventions aimed at remyelination. Unlike its precursor ceramide or its derivative sulfatide, GalCer levels are a direct readout of mature, stable myelin.

Lipidomics & Analytical Method Development: Isomer-Specific Quantification

The development and validation of LC-MS/MS methods for sphingolipid analysis require the use of authenticated GalCer standards to distinguish it from its isobaric epimer, glucosylceramide (GlcCer). Differential ion mobility spectrometry (DMS) offers a robust solution, resolving the two isomers by a 1.0 V shift in compensation voltage (COV) [2]. This analytical specificity is critical for accurate biomarker discovery, clinical diagnostics, and understanding tissue-specific lipid metabolism (e.g., the 97:3 brain GalCer:GlcCer ratio) [3].

Virology & Receptor Studies: Investigating High-Affinity Glycolipid-Virus Interactions

Galactosylceramide's unique high-affinity binding to HIV-1 gp120 at low, physiologically relevant concentrations (Ka = 1.6 × 10^9 M^-1) [4] establishes it as a key tool for studying viral attachment and entry mechanisms. In assays designed to identify inhibitors of HIV-gp120-glycolipid interactions, GalCer is the preferred target lipid, as alternative neutral glycosphingolipids (GlcCer, LacCer) show negligible binding under identical conditions, reducing background and increasing assay sensitivity.

Membrane Biophysics: Probing Lipid Raft Organization and Domain Formation

For fundamental studies of membrane lateral organization, galactosylceramide provides a stark functional contrast to glucosylceramide. Despite differing only in the stereochemistry of a single hydroxyl group, these two lipids exhibit markedly different domain-forming properties and cholesterol association in model membranes [5]. This makes GalCer an indispensable component for constructing artificial lipid bilayers that accurately mimic the unique biophysical environment of myelin and neuronal membranes.

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